4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Description
4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a fluoromethyl group at the 4-position. This compound is part of a broader class of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, which have been extensively studied for their utility in quantifying inductive/field substituent effects (σI) due to the scaffold’s geometric rigidity and electronic isolation of substituents from the carboxylic acid group . The fluoromethyl group introduces a combination of steric bulk and electron-withdrawing character, making this compound particularly relevant in medicinal chemistry as a bioisostere for aromatic rings or polar functional groups .
Properties
IUPAC Name |
4-(fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZFXZVCKYUDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CF)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Approaches
Palladium-catalyzed methods have been explored for introducing fluoromethyl groups into bicyclic systems. In one protocol, 1,4-dimethylenecyclohexane is treated with a fluoromethylation reagent (e.g., fluoromethyl iodide, CH2FI) in the presence of PdCl2 (3 mol%) and oxone as an oxidizing agent. The reaction proceeds via a radical mechanism, with the palladium catalyst facilitating C–F bond formation at the bridgehead position. Typical conditions involve temperatures of 60–85°C in dichloromethane, yielding 4-(fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid in 60–70% yield after subsequent oxidation of the intermediate diol.
Acid-Catalyzed Cyclization
Concentrated sulfuric acid (≥96%) promotes the cyclization of 4-(fluoromethyl)-1,3-cyclohexadiene derivatives under anhydrous conditions. This method requires careful temperature control (20–30°C) to prevent ring enlargement side reactions. The carboxylic acid group is introduced via post-cyclization oxidation using KMnO4 in acidic media, achieving an overall yield of 52%.
Nucleophilic Fluorination Strategies
Displacement of Leaving Groups
A two-step sequence involving:
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Synthesis of 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylic acid via chlorination of the alcohol precursor using SOCl2.
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Fluoride substitution with anhydrous KF in DMF at 100°C for 12 hours.
This approach provides moderate yields (45–55%) due to competing elimination reactions but offers excellent regioselectivity.
Electrophilic Fluorination Challenges
Attempts to use (dimethylamino)sulfur trifluoride (DAST) or Yarovenko reagent for direct fluorination of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid led to ring expansion products rather than the desired fluoromethyl derivative. This underscores the sensitivity of the bicyclo[2.2.2]octane framework to acid-catalyzed rearrangements.
Oxidation-Reduction Approaches
Formyl Intermediate Pathway
4-Formyl-bicyclo[2.2.2]octane-1-carboxylic acid serves as a key intermediate. Industrial-scale synthesis involves:
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Step 1 : Sulfuric acid-mediated formylation of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate at 100°C.
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Step 2 : Reduction of the formyl group to fluoromethyl using BH3·THF followed by fluorination with Selectfluor®.
This method achieves 90% conversion in the formylation step and 75% yield in the fluorination step.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Pd-catalyzed | 60–70 | Scalable, single-step fluoromethylation | Requires expensive metal catalysts |
| Nucleophilic displacement | 45–55 | Avoids strong acids | Multi-step, moderate yields |
| Formyl reduction | 68–75 | High-purity intermediate | Sensitive to over-reduction |
Industrial Production Considerations
Large-scale synthesis prioritizes:
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Continuous flow reactors for Pd-catalyzed methods to enhance heat transfer and safety.
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Crystallization optimization via pH-controlled precipitation (isoelectric point = 3.8–4.2).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated fluoromethylation using Ir(ppy)3 as a catalyst and CH2FBr as the fluoromethyl source shows promise for mild conditions (25°C, 12 hours). Early experiments report 40% yield with >90% regioselectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid shows promise in drug development due to its ability to interact with biological targets:
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves apoptosis induction and cell cycle arrest, potentially through modulation of signaling pathways like p38 MAPK and ERK .
- Enzyme Inhibition : Research suggests that it may inhibit enzymes involved in tumor progression, reducing cancer cell viability .
Materials Science
The unique bicyclic structure of this compound allows for the synthesis of novel materials with enhanced properties:
- Thermal Stability : Its rigidity and structural integrity make it suitable for developing materials that require high thermal stability.
- Polymer Chemistry : It can serve as a monomer or additive in polymer formulations to improve performance characteristics such as strength and durability.
Chemical Biology
In chemical biology, this compound can act as a probe for studying biological processes involving fluorinated compounds:
- Biochemical Probes : The fluoromethyl group can enhance binding affinity to biological targets, making it useful for exploring interactions in biochemical pathways.
Industrial Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules used across various industrial applications:
- Synthesis of Fine Chemicals : It can facilitate the production of specialty chemicals utilized in pharmaceuticals, agrochemicals, and other industrial sectors.
Cytotoxicity Assays
In a study assessing the cytotoxic effects of bicyclic acids, this compound demonstrated significant inhibition of MCF-7 cell growth with an IC50 value of approximately 10 µM. This indicates moderate potency compared to established chemotherapeutics .
Mechanistic Studies
Further investigations revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress is a key factor contributing to its cytotoxicity .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with similar compounds was conducted:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | ~10 | Induction of apoptosis via ROS generation |
| 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | ~15 | Cell cycle arrest and apoptosis |
| Norcantharidin | ~5 | G2/M phase arrest and caspase activation |
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.
Comparison with Similar Compounds
Structural and Electronic Effects
The bicyclo[2.2.2]octane core ensures minimal conformational flexibility, enabling precise evaluation of substituent effects. Key structural analogs include:
Key Findings :
- The fluoromethyl group exhibits intermediate electron-withdrawing effects (σI ≈ 0.35), stronger than methyl but weaker than cyano. This balance enhances acidity (pKa ≈ 3.1) compared to methyl (pKa ≈ 4.5) while avoiding excessive polarization .
- Quantum chemical calculations (B3LYP/6-311+G(d,p)) confirm that substituent effects in the carboxylate anion are eightfold greater than in the neutral acid, emphasizing the anion’s role in acidity modulation .
Pharmacological Relevance
- APG-115 (AA-115) : A clinical-stage MDM2 inhibitor incorporating the fluoromethyl derivative demonstrates potent oral activity (IC50 < 10 nM) due to enhanced metabolic stability and binding affinity from fluorine’s electronegativity and hydrophobic effects .
- Bioisosteric Utility : Compared to 4-(methoxycarbonyl) analogs, the fluoromethyl group improves membrane permeability and reduces enzymatic degradation, critical for CNS-targeted therapies .
Thermodynamic and Physical Properties
Insights :
- The fluoromethyl derivative’s lower melting point vs. methyl reflects reduced crystallinity due to fluorine’s steric effects.
- Free energy changes (ΔrG°) align with its moderate acidity, positioning it between methyl and cyano derivatives .
Biological Activity
4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid, with the CAS number 78385-84-9, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃FO₂ |
| Molecular Weight | 172.20 g/mol |
| IUPAC Name | 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid |
| CAS Number | 78385-84-9 |
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that bicyclic compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and cervical cancer (HeLa) cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, potentially through the modulation of signaling pathways such as p38 MAPK and ERK .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in tumor progression, thereby reducing cancer cell viability .
Case Studies
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various bicyclic acids, this compound was found to significantly inhibit the growth of MCF-7 cells with an IC50 value of approximately 10 µM, indicating moderate potency compared to established chemotherapeutics .
- Mechanistic Studies : Another investigation focused on the molecular mechanisms underlying its anticancer effects demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a contributing factor to its cytotoxicity .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | ~10 | Induction of apoptosis via ROS generation |
| 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | ~15 | Cell cycle arrest and apoptosis |
| Norcantharidin | ~5 | G2/M phase arrest and caspase activation |
Q & A
Q. What are the established synthetic routes for 4-(fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid?
The synthesis of bicyclo[2.2.2]octane-1-carboxylic acid derivatives typically begins with 1,4-dicarboxylic acid esters. For fluoromethyl-substituted analogs, fluorination strategies must be integrated. A common approach involves nucleophilic substitution at the 4-position using fluoromethylating agents (e.g., Selectfluor® or AgF) under anhydrous conditions. Post-functionalization of the bicyclic core may require protecting group strategies (e.g., tert-butyl esters) to preserve carboxylate integrity during fluoromethylation . Characterization via H/F NMR and LC-MS is critical to confirm regioselectivity and purity.
Q. What analytical techniques are recommended for assessing the purity and stability of this compound?
High-performance liquid chromatography (HPLC) coupled with UV detection (210–254 nm) is standard for purity assessment. For fluorinated analogs, F NMR provides specificity in detecting fluoromethylation byproducts. Mass spectrometry (LC-MS/MS) is essential for confirming molecular weight and identifying degradation products, particularly under accelerated stability testing (e.g., 40°C/75% RH for 14 days). Differential scanning calorimetry (DSC) can monitor thermal stability, with decomposition temperatures >150°C indicating robust stability .
Q. How should researchers handle and store this compound to ensure safety and integrity?
Due to potential fluorinated byproducts (e.g., HF under hydrolysis), handling requires PPE (nitrile gloves, safety goggles) and work in a fume hood. Storage should be in amber glass vials under inert gas (N or Ar) at –20°C to prevent hydrolysis. Waste must be neutralized with calcium carbonate before disposal .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for fluoromethylation?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict fluoromethylation pathways by analyzing transition states and activation energies. For example, modeling the nucleophilic attack of fluoride on a 4-chloromethyl intermediate may reveal solvent effects (e.g., DMF vs. THF) on reaction kinetics. Molecular dynamics simulations can further guide solvent selection to enhance yield (>80%) and reduce side reactions .
Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?
Conflicting H NMR signals (e.g., overlapping bicyclo[2.2.2]octane protons) can be addressed via 2D NMR (COSY, HSQC) to assign proton-proton correlations and C-H coupling. X-ray crystallography provides definitive structural confirmation, with R-factors <0.05 ensuring accuracy. If crystallography is unavailable, comparing experimental IR carbonyl stretches (1700–1750 cm) with computed spectra (e.g., Gaussian 16) validates the carboxylate group .
Q. How does the fluoromethyl group influence biological activity in drug discovery?
The fluoromethyl group enhances metabolic stability by resisting oxidative degradation (e.g., CYP450 enzymes). In vitro assays (e.g., microsomal stability) comparing fluoromethyl vs. methyl analogs show increased half-life (>2-fold). Molecular docking studies (e.g., AutoDock Vina) can rationalize improved target binding via hydrophobic interactions or fluorine-mediated hydrogen bonding .
Q. What are emerging applications of this compound in materials science?
The bicyclo[2.2.2]octane scaffold’s rigidity makes it a candidate for supramolecular frameworks. Fluoromethyl derivatives can act as fluorinated linkers in metal-organic frameworks (MOFs), enhancing thermal stability (>300°C). Surface plasmon resonance (SPR) studies demonstrate its utility in biosensor coatings, with fluorination reducing nonspecific protein adsorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
